1-Bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene

Catalog No.
S14264342
CAS No.
M.F
C11H14BrNO4
M. Wt
304.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenze...

Product Name

1-Bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene

IUPAC Name

1-bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene

Molecular Formula

C11H14BrNO4

Molecular Weight

304.14 g/mol

InChI

InChI=1S/C11H14BrNO4/c1-8-6-10(13(14)15)11(7-9(8)12)17-5-3-4-16-2/h6-7H,3-5H2,1-2H3

InChI Key

CMRLPDRPOCTNPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)OCCCOC)[N+](=O)[O-]

1-Bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene is an organic compound characterized by its complex structure, which includes a bromine atom, a methoxypropoxy group, a methyl group, and a nitro group attached to a benzene ring. The molecular formula of this compound is C13H16BrN O3, and it has a molecular weight of approximately 303.18 g/mol. The presence of the nitro group (–NO2) contributes to its potential reactivity and biological activity, while the methoxypropoxy group enhances its solubility in organic solvents.

Typical for aromatic compounds, including:

  • Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less nucleophilic and directing electrophiles to the meta position.
  • Nucleophilic Substitution: The bromo substituent can undergo nucleophilic substitution reactions, where nucleophiles can replace the bromine atom.
  • Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions, altering the compound's reactivity profile.

Several methods can be employed to synthesize 1-Bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene:

  • Bromination of 4-Nitro-2-methylphenol: This involves brominating 4-nitro-2-methylphenol in the presence of bromine or a brominating agent under controlled conditions.
  • Alkylation: The methoxypropoxy group can be introduced through an alkylation reaction using appropriate alkyl halides such as 3-bromo-propanol in the presence of a base like sodium hydroxide.
  • Coupling Reactions: Utilizing coupling reactions with aryl halides can also yield this compound by attaching the methoxypropoxy chain to the aromatic system.

1-Bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as an intermediate in synthesizing pharmaceutical agents.
  • Agricultural Chemicals: It could be explored as a precursor for developing agrochemicals due to its potential biological activity.
  • Material Science: Its unique properties may allow it to be used in creating specialized materials or polymers.

Interaction studies involving 1-Bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene would focus on its reactivity with biological molecules or other chemical entities. Understanding how this compound interacts with enzymes or receptors could provide insights into its potential therapeutic uses or toxicity profiles.

Several compounds share structural similarities with 1-Bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene. Here are some notable examples:

Compound NameChemical FormulaKey Features
1-Bromo-2-methyl-4-nitrobenzeneC7H7BrN O2Lacks the methoxypropoxy group; simpler structure
1-Bromo-5-(2-methoxyethoxy)-2-methyl-4-nitrobenzeneC12H15BrN O3Similar methoxyalkyl chain; different alkyl length
1-Bromo-3-(3-methoxypropoxy)-4-nitrobenzeneC13H15BrN O3Similar structure but different substitution pattern
1-Bromo-4-(3-hydroxypropoxy)-2-methyl-5-nitrobenzeneC13H17BrN O3Hydroxy instead of methoxy; potential for different reactivity

Electrophilic Aromatic Substitution Strategies in Bromonitrobenzene Derivatives

Electrophilic aromatic substitution (EAS) forms the cornerstone of introducing halogen and nitro groups onto the benzene ring. The target molecule’s bromine (position 1) and nitro group (position 4) necessitate careful sequencing due to their opposing directing effects. Bromine, an ortho/para-directing group, enhances ring reactivity, while nitro groups, being meta-directing and deactivating, reduce electrophilic attack likelihood.

For bromination, molecular bromine (Br₂) with a Lewis acid catalyst like FeBr₃ generates the electrophilic bromonium ion (Br⁺). The methyl group at position 2, an electron-donating substituent, directs bromine to the adjacent ortho position (position 1). Subsequent nitration employs a nitronium ion (NO₂⁺), generated from concentrated HNO₃ and H₂SO₄. The nitro group preferentially occupies the meta position relative to bromine (position 4), adhering to the deactivating influence of the nitro electrophile.

Key Considerations:

  • Order of Substitution: Bromination preceding nitration avoids steric and electronic conflicts, as nitro groups hinder further electrophilic attacks.
  • Resonance Stabilization: The arenium intermediate during bromination stabilizes via resonance, with charge delocalization across positions 2, 4, and 6.
  • Competitive Pathways: Competing para-bromination is mitigated by steric hindrance from the methyl group at position 2, favoring ortho selectivity.

Multi-Step Synthesis Involving Nitration and Alkoxy Group Introduction

The 3-methoxypropoxy group at position 5 introduces synthetic complexity, requiring alkoxylation post-electrophilic substitutions. Williamson ether synthesis, leveraging an SN2 mechanism, is ideal for forming the ether linkage. Here, a propylene glycol derivative (e.g., 3-methoxy-1-propanol) is deprotonated to form an alkoxide, which displaces a leaving group (e.g., bromide) on a functionalized intermediate.

Synthetic Sequence:

  • Bromination: Benzene derivatives undergo bromination at position 1 using Br₂/FeBr₃.
  • Methylation: Friedel-Crafts alkylation introduces the methyl group at position 2, utilizing methyl chloride and AlCl₃.
  • Nitration: Nitration at position 4 employs HNO₃/H₂SO₄, exploiting the meta-directing effect of bromine.
  • Alkoxy Introduction: The hydroxyl group of 3-methoxy-1-propanol is protected (e.g., as a silyl ether), activated to a leaving group (e.g., tosylate), and subjected to nucleophilic displacement by the aromatic ring’s oxygen.

Reaction Conditions:

  • Temperature: Alkoxy introduction proceeds optimally at 60–80°C in polar aprotic solvents (e.g., DMF).
  • Catalysts: Phase-transfer catalysts like tetrabutylammonium bromide enhance reaction rates.

Optimization of Protecting Group Strategies for Methoxypropoxy Functionality

The 3-methoxypropoxy group’s hydroxyl moiety necessitates protection during electrophilic substitutions to prevent undesired side reactions. Silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS) and benzyl groups are commonly employed due to their stability under acidic and oxidative conditions.

Protection-Deprotection Workflow:

  • Protection: 3-methoxy-1-propanol reacts with TBDMS-Cl in the presence of imidazole to form the silyl ether.
  • Functionalization: The protected alcohol undergoes tosylation (TsCl/pyridine) to yield a superior leaving group.
  • Ether Formation: SN2 displacement by the aromatic ring’s oxygen (activated via deprotonation with NaH) forms the alkoxy linkage.
  • Deprotection: Fluoride ions (e.g., TBAF) cleave the silyl ether, regenerating the hydroxyl group, which is subsequently methylated using methyl iodide and Ag₂O.

Optimization Parameters:

  • Chemoselectivity: Silyl protection avoids interference with nitro and bromine groups during nitration and bromination.
  • Yield Enhancement: Microwave-assisted synthesis reduces reaction times for protection and deprotection steps.

XLogP3

3

Hydrogen Bond Acceptor Count

4

Exact Mass

303.01062 g/mol

Monoisotopic Mass

303.01062 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

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